2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1260665‑66‑4) is a heterocyclic building block belonging to the 7‑azaindole family, distinguished by a 2‑oxo (lactam) modification on the pyrrole ring and a carboxylic acid at the 5‑position of the pyridine ring. With a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g mol⁻¹, it is commercially supplied as a research chemical primarily for early‑stage drug discovery, PROTAC degrader construction, and kinase‑focused medicinal chemistry programmes.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 1260665-66-4
Cat. No. B174663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
CAS1260665-66-4
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=CC(=C2)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3H,2H2,(H,12,13)(H,9,10,11)
InChIKeyBYZOIYCXPDKZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1260665-66-4): A Differentiated 7‑Azaindole Scaffold for Medicinal Chemistry Procurement


2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1260665‑66‑4) is a heterocyclic building block belonging to the 7‑azaindole family, distinguished by a 2‑oxo (lactam) modification on the pyrrole ring and a carboxylic acid at the 5‑position of the pyridine ring [1]. With a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g mol⁻¹, it is commercially supplied as a research chemical primarily for early‑stage drug discovery, PROTAC degrader construction, and kinase‑focused medicinal chemistry programmes [2]. Its computed physicochemical profile (XLogP3‑AA = ‑0.4, hydrogen‑bond donor count = 2, hydrogen‑bond acceptor count = 4) [1] immediately differentiates it from the non‑oxo parent scaffold and other positional isomers, making informed procurement decisions essential.

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Why Generic Substitution with Common 7‑Azaindole Analogs Risks Project Failure


Simply replacing 2‑oxo-2,3-dihydro‑1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylic acid with the cheaper, non‑oxo parent 1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylic acid (CAS 754214‑42‑1) or a positional isomer (e.g., the 4‑carboxylic acid regioisomer, CAS 1190310‑95‑2) introduces quantifiable differences in polarity, hydrogen‑bonding capacity, and electronic character that directly affect molecular recognition, solubility, and synthetic tractability [1]. The 2‑oxo group transforms the pyrrole NH into a lactam, increasing the hydrogen‑bond acceptor count from 3 to 4 and shifting the computed XLogP3‑AA from +0.8 to −0.4 [1]. These changes are not cosmetic; they alter kinase hinge‑binding geometry, influence PROTAC ternary complex formation, and fundamentally change the reactivity of the C‑5 carboxylic acid toward amide coupling or esterification . Even within the 2‑oxo sub‑family, regioisomeric variation (e.g., moving the carboxyl group from position 5 to position 4) changes the vector of the acid handle, which can disrupt structure‑based design when a precise exit‑vector geometry is required for linker attachment in heterobifunctional degraders . Consequently, procurement decisions based solely on scaffold class rather than on the specific substitution pattern carry a high risk of irreproducible biological data.

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Quantitative Differentiation Evidence Versus Closest Analogs


Physicochemical Differentiation: 2‑Oxo‑7‑azaindole‑5‑carboxylic Acid Versus the Non‑Oxo Parent Scaffold (CAS 754214‑42‑1)

The presence of the 2‑oxo (lactam) group in the target compound compared with the non‑oxo parent 1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylic acid (CAS 754214‑42‑1) produces a measurable, computationally validated shift in lipophilicity and hydrogen‑bond acceptor capacity [1]. The target compound exhibits an XLogP3‑AA of −0.4 versus +0.8 for the non‑oxo parent, a difference of 1.2 log units, and provides four hydrogen‑bond acceptors compared with three for the parent [1]. The molecular weight increase from 162.15 to 178.14 g mol⁻¹ is attributable to the additional oxygen atom [1].

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Regioisomeric Differentiation: 5‑Carboxylic Acid Versus 4‑Carboxylic Acid 2‑Oxo‑7‑azaindole Isomer

The target compound bears the carboxylic acid at the 5‑position of the pyridine ring, whereas the commercially available regioisomer 2‑oxo‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylic acid (CAS 1190310‑95‑2) places the same functional group at the 4‑position [1][2]. Although they share the same molecular formula (C₈H₆N₂O₃) and molecular weight (178.14 g mol⁻¹), the carboxylic acid exit vector relative to the hinge‑binding 7‑azaindole core is fundamentally different [1][2]. In a kinase inhibitor design context, substitution at the 5‑position projects the acid handle toward the solvent‑exposed region or the ribose pocket, whereas the 4‑position points toward the gatekeeper residue region, altering the available chemical space for linker attachment [3].

Structure-Based Drug Design PROTAC Linker Chemistry Exit Vector Geometry

Commercial Classification as a Protein Degrader (PROTAC) Building Block

Among the 7‑azaindole‑5‑carboxylic acid family, the 2‑oxo derivative is explicitly catalogued and marketed as a 'Protein Degrader Building Block' by Aladdin Scientific (Cat. ALA‑O173092), a classification that the non‑oxo parent (1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylic acid, CAS 754214‑42‑1) does not carry in any major supplier catalogue [1]. This commercial designation reflects the recognised utility of the 2‑oxo‑7‑azaindole‑5‑carboxylic acid scaffold as a synthetic handle for linking target‑protein ligands to E3 ligase recruiting elements via the carboxylic acid at position 5, a position that is geometrically well‑suited for solvent‑exposed linker attachment [1].

Targeted Protein Degradation PROTAC Synthesis E3 Ligase Ligand Conjugation

Quinolone Bioisostere Rationale for Antibacterial Drug Design Programmes

The 2‑oxo‑7‑azaindole‑5‑carboxylic acid core is recognised as a bioisostere of the quinolone antibiotic pharmacophore, wherein the 2‑oxo‑1,2‑dihydropyrrolo[2,3‑b]pyridine system mimics the 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid motif found in clinically used fluoroquinolones . This bioisosteric relationship is structurally specific to the 2‑oxo‑7‑azaindole sub‑class and is not shared by the fully aromatic (non‑oxo) 7‑azaindole‑5‑carboxylic acid, because the lactam carbonyl is required to recapitulate the hydrogen‑bonding pattern of the quinolone 4‑oxo group . The pyrrolo[2,3‑b]pyridine‑5‑carboxylic acid scaffold has been exploited in the synthesis of 4,7‑dihydro‑4‑oxo‑1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylic acids as nalidixic acid analogs, further validating the design rationale [1].

Antibacterial Drug Discovery Bioisosteric Replacement Quinolone Scaffold

Purity and Batch Consistency Across Supplier Base: 95–97% Range with Analytical Traceability

The target compound is available from multiple independent suppliers at a minimum purity of 95% (AKSci, CymitQuimica/Fluorochem, Leyan) to ≥97% (Aladdin Scientific), with batch‑specific certificates of analysis available upon request . In comparison, the non‑oxo parent 1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylic acid is offered at 97–98% purity . While the purity range is comparable, the multi‑supplier availability of the 2‑oxo derivative with documented analytical characterisation (HPLC, NMR) reduces single‑source supply risk for long‑term medicinal chemistry campaigns .

Quality Assurance Procurement Specifications Batch Reproducibility

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Evidence‑Backed Application Scenarios for Research and Procurement


PROTAC Degrader Synthesis: Carboxylic Acid Handle for E3 Ligase Linker Conjugation at the 5‑Position

The explicit commercial classification of this compound as a 'Protein Degrader Building Block' [1], combined with the geometrically favourable projection of the 5‑carboxylic acid away from the hinge‑binding 7‑azaindole core, makes it a preferred scaffold for constructing heterobifunctional degraders. The 2‑oxo group enhances aqueous solubility (XLogP3‑AA = −0.4) relative to the non‑oxo parent (XLogP3‑AA = +0.8) [2], which is advantageous for maintaining drug‑like properties of the final PROTAC molecule. In contrast, the 4‑carboxylic acid regioisomer would direct the linker toward the kinase gatekeeper region, a geometry that is generally incompatible with ternary complex formation for most kinase‑targeted degraders [1].

Quinolone‑Inspired Antibacterial Drug Discovery: Bioisosteric Scaffold Replacement

For programmes seeking novel antibacterial agents that circumvent fluoroquinolone resistance while retaining the quinolone pharmacophore hydrogen‑bonding pattern, the 2‑oxo‑7‑azaindole‑5‑carboxylic acid core provides a validated bioisosteric replacement . The 4,7‑dihydro‑4‑oxo‑1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylic acid system has been demonstrated as a nalidixic acid analog scaffold [3]. Critically, this bioisosteric rationale is structurally dependent on the 2‑oxo group; procurement of the fully aromatic (non‑oxo) 7‑azaindole‑5‑carboxylic acid would eliminate the key pharmacophoric feature and invalidate the design strategy .

Kinase Inhibitor Fragment Elaboration: Hinge‑Binding 7‑Azaindole Core with a Solvent‑Exposed Carboxylic Acid Vector

The 7‑azaindole scaffold is a well‑established hinge‑binding motif in kinase inhibitor design, with the pyrrole NH and pyridine N forming a bidentate hydrogen‑bond donor–acceptor pair that interacts with the kinase hinge region . The 2‑oxo modification in this compound shifts the scaffold lipophilicity (ΔXLogP3‑AA = −1.2 versus non‑oxo parent) [2], which can improve ligand efficiency metrics during fragment‑to‑lead optimisation. The carboxylic acid at position 5 provides a synthetically accessible handle for amide coupling or esterification to introduce substituents that explore the solvent‑exposed region or ribose pocket of the ATP‑binding site .

Analytical Reference Standard for Drug Impurity Profiling of 2‑Oxo‑7‑azaindole‑Containing APIs

The compound is marketed by Bio‑Fount as a reference substance for drug impurity analysis . Its defined purity (95–97% across multiple suppliers) and well‑characterised analytical profile (InChIKey = BYZOIYCXPDKZRR‑UHFFFAOYSA‑N) [2] make it suitable for use as a chromatographic or spectroscopic standard in the quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain the 2‑oxo‑7‑azaindole substructure.

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